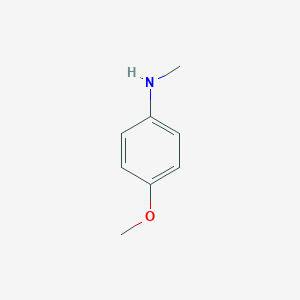

4-Methoxy-N-methylaniline

Description

Properties

IUPAC Name |

4-methoxy-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-9-7-3-5-8(10-2)6-4-7/h3-6,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFXDIXYFXDOZIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80208289 | |

| Record name | N-Methyl-4-anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5961-59-1 | |

| Record name | 4-Methoxy-N-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5961-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-4-anisidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005961591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-N-methylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl-4-anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-4-anisidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-4-ANISIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BY92T4GBX5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Methyl-p-anisidine physical and chemical properties

An In-depth Technical Guide on the Core Physical and Chemical Properties of N-Methyl-p-anisidine

Introduction

N-Methyl-p-anisidine, also known as 4-methoxy-N-methylaniline, is an organic compound with the chemical formula C8H11NO. It is a derivative of anisidine and finds applications in chemical synthesis and research. For instance, it has been used to study the additive effects of amines.[1] This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and relevant data for researchers, scientists, and drug development professionals.

Chemical Structure

The molecular structure of N-Methyl-p-anisidine consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group and a methylamino group at the para position.

Caption: Chemical structure of N-Methyl-p-anisidine.

Physical Properties

N-Methyl-p-anisidine is a white to greyish-brown crystalline solid or a low melting mass.[1][2] A summary of its key physical properties is presented in the table below.

| Property | Value | Reference |

| Appearance | White to greyish-brown crystal, low melting mass | [1][2] |

| Molecular Formula | C8H11NO | [3][4][5] |

| Molecular Weight | 137.18 g/mol | [3][4][5] |

| Melting Point | 33-36 °C | [1][2][3] |

| Boiling Point | 135-136 °C at 19 mmHg | [1][3] |

| Density | 1.0630 (rough estimate) | [1][6] |

| Refractive Index | 1.5470 (estimate) to 1.56 | [1][6] |

| Solubility | Soluble in methanol (B129727) | [3] |

Chemical Properties and Reactivity

The chemical reactivity of N-Methyl-p-anisidine is influenced by the electron-donating methoxy group and the methylamino group. The cation radical of N-Methyl-p-anisidine has been studied, and its reactivity is noted to be influenced by the methyl group on the nitrogen atom.[7] The neutral form of N-Methyl-p-anisidine has been shown to significantly accelerate the decay reaction of its cation radical.[7]

The synthesis of N-Methyl-p-anisidine can be achieved through the N-methylation of p-anisidine (B42471) with methanol in the presence of a catalyst.[8] Another synthetic route involves the catalytic alkylation of p-anisidine or p-nitroanisole with methanol.[9][10]

Experimental Protocols

Synthesis of N-Methyl-p-anisidine via Hydrogenation

A representative method for the synthesis of a related compound, N-(α-methyl benzyl)-p-anisidine, involves the hydrogenation of N-(α-methyl benzylidene)-p-anisidine.[11] A similar principle can be applied to the synthesis of N-methylated anilines. A general workflow for the synthesis of N-Methyl-p-anisidine from p-anisidine is outlined below.

Caption: Generalized workflow for the synthesis of N-Methyl-p-anisidine.

A patented method describes the selective synthesis of N-Methyl-p-anisidine from p-anisidine or p-nitroanisole and methanol using a heterogeneous catalyst.[9][10] Another approach involves the N-methylation of p-anisidine with methanol in an autoclave reactor using Cu-containing layered double hydroxides as catalysts.[8]

Spectral Data

Spectral data are crucial for the identification and characterization of N-Methyl-p-anisidine.

| Spectroscopic Technique | Interpretation | Reference |

| Infrared (IR) Spectroscopy | The IR spectrum shows characteristic peaks corresponding to N-H, C-H, C-N, and C-O stretching and bending vibrations. | [2][12][13] |

| Mass Spectrometry (MS) | The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The exact mass is reported as 137.084064 g/mol . | [14] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR spectra are used to elucidate the structure by showing the chemical environment of the hydrogen and carbon atoms. | [12] |

Safety and Handling

N-Methyl-p-anisidine is classified as harmful if swallowed, in contact with skin, or if inhaled.[5][15] It may also cause skin and eye irritation.[3][15] Appropriate personal protective equipment, such as gloves, eye protection, and respiratory protection, should be used when handling this chemical.[3][16] It should be stored in a well-ventilated place, away from incompatible materials like acids, acid anhydrides, and acid chlorides.[16]

Logical Relationships in Reactivity

The reactivity of anisidine derivatives is influenced by the substituents on the nitrogen atom. The presence of methyl groups on the nitrogen can affect the rate of reactions involving the cation radical.

Caption: Comparative reactivity of p-anisidine derivative cation radicals.[7]

The p-anisidine cation radical is more reactive than the N,N-dimethyl-p-anisidine cation radical.[7] This is attributed to the blocking effect of the two methyl groups on the nitrogen atom, which hinders direct C-N bonding and other reactions.[7] The reactivity of the N-Methyl-p-anisidine cation radical lies between these two.

References

- 1. N-METHYL-P-ANISIDINE | 5961-59-1 [chemicalbook.com]

- 2. N-Methyl-p-anisidine, 98% 10 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. labsolu.ca [labsolu.ca]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. N-Methyl-p-anisidine, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 6. chembk.com [chembk.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. US9856205B2 - Method for the selective production of N-methyl-para-anisidine - Google Patents [patents.google.com]

- 10. EP2784056A1 - Method for the selective production of n-methyl-para-anisidine - Google Patents [patents.google.com]

- 11. prepchem.com [prepchem.com]

- 12. N-METHYL-P-ANISIDINE(5961-59-1)IR [m.chemicalbook.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. N-Methyl-4-anisidine | C8H11NO | CID 22250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Methoxy-N-methylaniline

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-Methoxy-N-methylaniline, a significant chemical intermediate in various research and industrial applications. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Molecular Structure and Identification

This compound, also known as N-Methyl-p-anisidine, is an organic compound featuring a methoxy (B1213986) group (-OCH₃) and a methylamino group (-NHCH₃) attached to a benzene (B151609) ring at the para (1,4) positions.[1] Its structure is confirmed by various spectroscopic methods.

The key identifiers for this compound are:

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Appearance | Beige solid | [1] |

| Melting Point | 33-36 °C | [1][3][6] |

| Boiling Point | 135-136 °C at 19 mmHg | [1][3][7] |

| Flash Point | 110 °C (closed cup) | [3][5] |

| SMILES | CNC1=CC=C(OC)C=C1 | [1][2] |

| InChI Key | JFXDIXYFXDOZIT-UHFFFAOYSA-N | [1][3] |

Synthesis Protocols

The synthesis of this compound can be achieved through several routes. A common and effective method is the reductive N-methylation of p-anisidine (B42471) (4-methoxyaniline).

Reductive Amination using Formaldehyde and Catalytic Hydrogenation

This industrial-scale method involves the reaction of p-anisidine with paraformaldehyde in the presence of a catalyst and hydrogen gas.

Experimental Protocol:

-

Reactor Charging: In a suitable reaction kettle, charge p-anisidine, a solvent (e.g., N,N-dimethylformamide), and paraformaldehyde.[8]

-

Catalyst Addition: Add Raney nickel as the catalyst.[8]

-

Inerting the System: Purge the reactor system with nitrogen gas three times, followed by three purges with hydrogen gas.[8]

-

Reaction Conditions: Gradually heat the reaction mixture to a temperature of 80-120°C. Pressurize the reactor with hydrogen gas to 0.2-1.5 MPa.[8]

-

Reaction Monitoring: Maintain the reaction for 1-10 hours until the consumption of hydrogen ceases, indicating the completion of the reaction.[8]

-

Work-up and Purification: After cooling and depressurizing the reactor, the catalyst is filtered off. The solvent is removed by distillation, and the crude product is purified by vacuum distillation to yield N-methyl-4-methoxyaniline.[8]

The following diagram illustrates the general workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis. It is utilized in the development of:

-

Pharmaceuticals: It is a precursor in the synthesis of ligands for the peripheral benzodiazepine (B76468) receptor, which are of interest in drug discovery.[5]

-

Asymmetric Catalysis: It has been used to study the additive effects of amines in the asymmetric hydrogenation of quinoxalines catalyzed by chiral iridium complexes.

-

Materials Science: Due to its aromatic structure, it has potential applications as a precursor in the synthesis of polymers, dyes, and pigments.[1]

Safety and Handling

This compound is considered moderately toxic and may cause irritation upon contact with skin and eyes or upon inhalation.[1] It is a combustible solid.[3][5] Appropriate personal protective equipment, including gloves, safety goggles, and a dust mask, should be worn when handling this chemical.[3] It should be stored in a dark place under an inert atmosphere at room temperature.[9]

References

- 1. Buy this compound | 5961-59-1 [smolecule.com]

- 2. This compound 98% | CAS: 5961-59-1 | AChemBlock [achemblock.com]

- 3. This compound 98 5961-59-1 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. 4-甲氧基-N-甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. This compound, CAS No. 5961-59-1 - iChemical [ichemical.com]

- 8. CN105924363A - Preparation method of N-methyl-4-methoxyaniline - Google Patents [patents.google.com]

- 9. 5961-59-1|this compound|BLD Pharm [bldpharm.com]

Spectral Profile of 4-Methoxy-N-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 4-Methoxy-N-methylaniline, a key chemical intermediate in various synthetic processes. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The spectral data for this compound is summarized below, providing a quick reference for its key analytical characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.82 | d, J = 8.7 Hz | 2H | Ar-H (ortho to OCH₃) |

| 6.60 | d, J = 8.6 Hz | 2H | Ar-H (ortho to NHCH₃) |

| 3.77 | s | 3H | OCH₃ |

| 2.81 | s | 3H | NCH₃ |

Table 2: ¹³C NMR Spectral Data of this compound (101 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 152.13 | Ar-C (C-OCH₃) |

| 143.75 | Ar-C (C-NHCH₃) |

| 114.96 | Ar-CH (ortho to OCH₃) |

| 113.67 | Ar-CH (ortho to NHCH₃) |

| 55.89 | OCH₃ |

| 31.63 | NCH₃ |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3411 | Medium | N-H Stretch |

| ~3050-3000 | Medium | Aromatic C-H Stretch |

| ~2930-2830 | Medium | Aliphatic C-H Stretch (CH₃) |

| ~1610, 1510 | Strong | Aromatic C=C Bending |

| ~1240 | Strong | Aryl-O-C Asymmetric Stretch |

| ~1040 | Strong | Aryl-O-C Symmetric Stretch |

| ~820 | Strong | p-disubstituted benzene (B151609) C-H bend |

Note: The IR data is interpreted from typical values for similar functional groups and may vary slightly based on the specific experimental conditions.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity | Assignment |

| 137.08 | High | [M]⁺ (Molecular Ion) |

| 122 | High | [M-CH₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and MS data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tubes (5 mm)

-

Pipettes

-

Vortex mixer

Instrumentation:

-

400 MHz NMR Spectrometer

Procedure:

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.7 mL of CDCl₃ in a small vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition of ¹H NMR Spectrum:

-

Set the spectrometer to the proton frequency.

-

Acquire the spectrum using standard parameters (e.g., 16 scans, 1-second relaxation delay).

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

-

Integrate the peaks and determine their multiplicities.

-

-

Acquisition of ¹³C NMR Spectrum:

-

Set the spectrometer to the carbon frequency.

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans (e.g., 1024) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

Spatula

-

Attenuated Total Reflectance (ATR) accessory

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory

Procedure:

-

Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal using a clean spatula.

-

Pressure Application: Apply pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is displayed.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample

-

Methanol (B129727) or other suitable volatile solvent

-

Vial

Instrumentation:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent like methanol (e.g., 1 mg/mL).

-

GC-MS Setup:

-

Set the GC oven temperature program to appropriately separate the compound of interest from any impurities. A typical program might start at 50°C and ramp up to 250°C.

-

Set the injector temperature and the transfer line temperature (typically around 250-280°C).

-

Use helium as the carrier gas.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Separation and Ionization: The compound will be vaporized and separated on the GC column. As it elutes from the column, it enters the mass spectrometer's ion source. In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions (molecular ion and fragment ions) are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion at a specific m/z.

-

Data Analysis: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

Solubility Profile of 4-Methoxy-N-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 4-Methoxy-N-methylaniline in organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing a comprehensive experimental protocol for determining solubility, alongside general qualitative solubility information. This guide is intended to be a valuable resource for laboratory researchers, enabling them to accurately assess the solubility of this compound in various solvents relevant to their work in drug discovery and development.

Quantitative Solubility Data

Currently, there is a notable lack of specific, publicly available quantitative data on the solubility of this compound in a wide range of organic solvents. One source indicates that the compound is "soluble in Methanol"; however, the exact concentration and temperature are not specified.[1]

Given the absence of comprehensive data, it is imperative for researchers to experimentally determine the solubility of this compound in the specific solvents relevant to their applications. The following sections provide a detailed protocol for this purpose.

Table 1: Qualitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility |

| Methanol | Not Specified | Soluble[1] |

Experimental Protocol: Determination of Solubility via the Shake-Flask and Gravimetric Method

The following protocol outlines a reliable and widely used method for determining the solubility of a solid compound, such as this compound, in an organic solvent. This method, combining the shake-flask technique for achieving equilibrium with a gravimetric final determination, is robust and can be adapted to various laboratory settings.[2][3][4][5][6]

Principle

A saturated solution of this compound is prepared by agitating an excess amount of the solid compound in the chosen organic solvent at a constant temperature until equilibrium is reached.[4][5] A known volume of the supernatant is then carefully separated, and the solvent is evaporated. The mass of the remaining solid residue is used to calculate the solubility.[6][7]

Materials and Equipment

-

This compound (solid)

-

Organic solvent of interest

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps (B75204) or glass-stoppered flasks

-

Constant temperature shaker or orbital shaker in a temperature-controlled incubator

-

Syringes and syringe filters (chemically compatible with the solvent)

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or pre-weighed vial

-

Oven or vacuum oven for drying

Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of solid this compound to a vial or flask. The excess solid is crucial to ensure that the solution becomes saturated.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial and place it in a constant temperature shaker.

-

Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is often recommended, though the exact time may need to be determined empirically.[3]

-

-

Separation of the Saturated Solution:

-

Once equilibrium is reached, allow the vial to stand undisturbed in the constant temperature environment for several hours to allow the excess solid to settle.

-

Carefully withdraw a precise volume of the clear supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporating dish or vial to remove any remaining solid microparticles. Record the exact volume of the filtered solution.

-

-

Gravimetric Determination:

-

Place the evaporating dish containing the filtered saturated solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound.

-

Continue drying until a constant weight of the residue is achieved. This is confirmed by repeated weighing until the mass no longer changes.

-

Record the final mass of the evaporating dish with the dry solid.

-

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of residue (g)) / (Volume of filtered solution (L))

Where:

-

Mass of residue (g) = (Mass of evaporating dish + residue) - (Mass of empty evaporating dish)

-

Volume of filtered solution (L) = The volume of the supernatant collected and filtered.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

This guide provides a foundational understanding and a practical framework for determining the solubility of this compound. Accurate solubility data is critical for the successful design and execution of experiments in organic synthesis, formulation development, and various other aspects of chemical and pharmaceutical research.

References

N-Methyl-p-anisidine: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available information on the biological activity of N-Methyl-p-anisidine. It is intended for research and informational purposes only. The pharmacological data on N-Methyl-p-anisidine is limited, and much of the information regarding its biological effects is inferred from studies on its parent compound, p-anisidine (B42471), and its isomer, o-anisidine (B45086).

Introduction

N-Methyl-p-anisidine (NMPA), also known as 4-methoxy-N-methylaniline, is an aromatic amine with applications in various industrial sectors, including as a corrosion inhibitor and a fuel additive.[1] While its industrial uses are documented, its biological activity from a pharmacological and toxicological perspective is less well-characterized. This technical guide aims to provide a comprehensive overview of the known biological activities of N-Methyl-p-anisidine, with a focus on data relevant to researchers, scientists, and drug development professionals. Due to the scarcity of direct studies on NMPA, this guide will also draw upon data from structurally related compounds to infer potential biological effects and metabolic pathways.

Physicochemical Properties

A summary of the key physicochemical properties of N-Methyl-p-anisidine is presented in Table 1.

Table 1: Physicochemical Properties of N-Methyl-p-anisidine

| Property | Value | Reference |

| CAS Number | 5961-59-1 | [2] |

| Molecular Formula | C₈H₁₁NO | [2] |

| Molecular Weight | 137.18 g/mol | [2] |

| Appearance | White to greyish-brown crystal or low melting mass | [3] |

| Melting Point | 33-36 °C | |

| Boiling Point | 135-136 °C at 19 mmHg | |

| Solubility | Soluble in methanol | [3] |

Biological Activity and Potential Applications

Direct research into the pharmacological applications of N-Methyl-p-anisidine is limited. Its primary documented use in a research context is in the study of the additive effects of amines. However, the structural similarity of NMPA to other biologically active aromatic amines suggests potential areas for investigation.

Inferred Activities from Related Compounds

Studies on related aromatic amines, such as p-anisidine and its derivatives, have shown various biological activities. For instance, some Schiff bases derived from p-anisidine have been investigated for their biological properties.[4] Furthermore, the metabolism of the related compound N,N-dimethyl-p-anisidine has been studied in the context of peroxidase-catalyzed reactions.[5] These studies suggest that N-Methyl-p-anisidine could be a substrate for various metabolic enzymes and may possess latent biological activities that could be explored through further research.

Toxicology and Safety Profile

The toxicological profile of N-Methyl-p-anisidine is not extensively studied. However, GHS hazard statements indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[2] Much of the detailed toxicological data comes from its parent compound, p-anisidine.

Acute Toxicity of p-Anisidine

The acute toxicity data for p-anisidine, the parent compound of N-Methyl-p-anisidine, is summarized in Table 2. These values provide an estimate of the potential toxicity of NMPA.

Table 2: Acute Toxicity of p-Anisidine

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 1320-2900 mg/kg | [1] |

| LD50 | Mouse | Oral | 810-1410 mg/kg | [1] |

| LD50 | Rabbit | Oral | 2900 mg/kg | [1] |

| LD50 | Rat | Dermal | >3200 mg/kg | [1] |

Genotoxicity and Carcinogenicity of Related Compounds

p-Anisidine has been shown to be a genotoxin.[6] In vitro studies have demonstrated that p-anisidine can covalently bind to DNA and proteins following metabolic activation.[1] The isomeric o-anisidine and its metabolites have been shown to form DNA adducts and exhibit cytotoxicity.[7][8][9] Given these findings, it is plausible that N-Methyl-p-anisidine may also possess genotoxic potential following metabolic activation. The International Agency for Research on Cancer (IARC) has classified o-anisidine as Group 2A (probably carcinogenic to humans) and p-anisidine as Group 3 (not classifiable as to its carcinogenicity to humans).[10]

Metabolic Pathways

Caption: Probable metabolic activation pathway of N-Methyl-p-anisidine.

Experimental Protocols

Specific experimental protocols for assessing the biological activity of N-Methyl-p-anisidine are not published. However, standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) for the testing of chemicals can be adapted for this purpose.[12][13][14][15]

In Vitro Cytotoxicity Assay (Adapted from OECD TG 439)

This protocol provides a general framework for assessing the cytotoxicity of a test chemical using reconstructed human epidermis.

Objective: To determine the potential of N-Methyl-p-anisidine to cause cell death in a skin model.

Methodology:

-

Cell Culture: Reconstructed human epidermis (RhE) tissues are cultured to the appropriate stage.

-

Dosing: A solution of N-Methyl-p-anisidine at various concentrations is applied topically to the RhE tissue surface.

-

Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).

-

Viability Assessment: After incubation, the tissues are washed, and cell viability is assessed using a quantitative method such as the MTT assay. The conversion of MTT to formazan (B1609692) by mitochondrial dehydrogenases in viable cells is measured spectrophotometrically.

-

Data Analysis: The IC50 value (the concentration that reduces cell viability by 50%) is calculated.

Caption: Generalized workflow for an in vitro cytotoxicity assay.

Ames Test for Mutagenicity (Adapted from OECD TG 471)

This bacterial reverse mutation test is widely used to assess the mutagenic potential of chemicals.

Objective: To determine if N-Methyl-p-anisidine can induce point mutations in specific strains of Salmonella typhimurium and Escherichia coli.

Methodology:

-

Bacterial Strains: Use histidine-dependent strains of S. typhimurium (e.g., TA98, TA100) and a tryptophan-dependent strain of E. coli (e.g., WP2 uvrA).

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 mix) to detect metabolites that may be mutagenic.

-

Exposure: Expose the bacterial strains to a range of concentrations of N-Methyl-p-anisidine in the presence and absence of S9 mix.

-

Plating: Plate the treated bacteria on a minimal agar (B569324) medium lacking the required amino acid.

-

Incubation: Incubate the plates for 48-72 hours.

-

Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).

-

Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Conclusion and Future Directions

The available data on the biological activity of N-Methyl-p-anisidine is sparse, with most of the toxicological information being inferred from its parent compound, p-anisidine. While it has established industrial applications, its pharmacological potential remains largely unexplored. Future research should focus on:

-

Systematic pharmacological screening: Evaluating N-Methyl-p-anisidine and its derivatives against a panel of biological targets to identify potential therapeutic applications.

-

Detailed toxicological studies: Conducting comprehensive in vitro and in vivo studies, following OECD guidelines, to accurately determine its toxicity profile, including its genotoxic and carcinogenic potential.

-

Metabolism and pharmacokinetic studies: Elucidating the metabolic pathways of N-Methyl-p-anisidine and determining its absorption, distribution, metabolism, and excretion (ADME) profile.

A thorough investigation into these areas will provide a clearer understanding of the biological activity of N-Methyl-p-anisidine and its potential for use in drug development or as a chemical probe.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. N-Methyl-4-anisidine | C8H11NO | CID 22250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-METHYL-P-ANISIDINE | 5961-59-1 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. para-anisidine, 104-94-9 [thegoodscentscompany.com]

- 6. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cytotoxic Homo- and Hetero-Dimers of o-toluidine, o-anisidine, and Aniline Formed by In Vitro Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. utsi.edu [utsi.edu]

- 11. researchgate.net [researchgate.net]

- 12. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Methoxy-N-methylaniline and its derivatives represent a class of compounds with significant utility in organic synthesis and medicinal chemistry. Characterized by a methoxy (B1213986) group and an N-methylated amine on an aniline (B41778) scaffold, these molecules serve as versatile intermediates and key building blocks for a wide range of biologically active compounds. Their unique electronic properties allow for diverse chemical modifications, leading to the development of targeted therapeutics, including kinase inhibitors and protein degraders. This guide provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and biological applications of these compounds, supported by detailed experimental protocols and quantitative data to facilitate further research and development.

Core Compound Profile: this compound

This compound (also known as N-Methyl-p-anisidine) is an organic compound featuring a methoxy group at the para position of an N-methylated aniline ring.[1] This substitution pattern imparts specific reactivity and properties that make it a valuable precursor in various chemical syntheses.[1]

Physicochemical Properties

The fundamental properties of the parent compound, this compound, are summarized below.

| Property | Value | Reference |

| CAS Number | 5961-59-1 | [2] |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| Appearance | Beige solid | [1] |

| Melting Point | 33-36 °C | [1][2][3] |

| Boiling Point | 135-136 °C (at 19 mmHg) | [1][2][3] |

| InChI Key | JFXDIXYFXDOZIT-UHFFFAOYSA-N |

Spectroscopic Profile (Predicted)

While experimental spectra should be obtained for confirmation, a predicted spectroscopic profile can be inferred from the compound's structure.

| Technique | Predicted Key Signals |

| ¹H NMR | Aromatic protons (~6.6-6.8 ppm), Singlet for methoxy (O-CH₃) protons (~3.75 ppm), Singlet for N-methyl (N-CH₃) protons (~2.80 ppm), Broad singlet for N-H proton.[4] |

| ¹³C NMR | Signals for aromatic carbons, Signal for O-CH₃ carbon (~55 ppm), Signal for N-CH₃ carbon (~31 ppm). |

| FT-IR (cm⁻¹) | N-H stretch (~3400 cm⁻¹), Aromatic/Aliphatic C-H stretches (~2800-3100 cm⁻¹), C=C aromatic ring stretches (~1500-1600 cm⁻¹), Asymmetric C-O-C stretch (~1230 cm⁻¹). |

| Mass Spec | Expected [M]⁺ peak at m/z = 137.18.[4] |

Synthesis of this compound and Its Derivatives

The synthesis of N-methylaniline derivatives can be achieved through several established organic chemistry methodologies. A common and efficient approach involves the N-methylation of the corresponding primary aniline. For more complex derivatives, such as those incorporating a fluorine atom, the synthesis typically begins with a suitably substituted nitroaromatic precursor.[5][6]

General Synthetic Workflow

A general, two-step synthetic pathway to produce substituted N-methylaniline derivatives involves the reduction of a nitro-precursor followed by selective N-methylation.[5][6]

Caption: General workflow for the synthesis of substituted N-methylanilines.

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-2-methoxyaniline (B49241) (Reduction of Nitro Precursor) [5] This protocol is adapted for the synthesis of a key intermediate.

-

Dissolution: In a suitable pressure vessel (autoclave), dissolve 4-fluoro-2-nitroanisole (B1348801) (1.0 eq) in methanol (B129727).

-

Catalyst Addition: Under an inert nitrogen atmosphere, carefully add a slurry of Raney Nickel (e.g., ~10% w/w) in methanol to the reaction mixture.

-

Hydrogenation: Pressurize the vessel with hydrogen gas according to the catalyst manufacturer's recommendations. Stir the reaction at room temperature (25-30°C). Monitor the reaction until hydrogen consumption ceases, indicating completion.

-

Work-up: Carefully filter the reaction mixture to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-fluoro-2-methoxyaniline, which can be used directly in the next step or purified further by chromatography.

Protocol 2: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline (Reductive N-methylation) [5] This protocol describes the selective methylation of the primary amine.

-

Dissolution: In a round-bottom flask, dissolve 4-fluoro-2-methoxyaniline (1.0 eq) in a suitable solvent such as methanol (e.g., 10 mmol in 25 ml).

-

Imine Formation: Add aqueous formaldehyde (37% solution, 1.2 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. Monitor progress by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. Add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄, 1.5 eq), portion-wise, ensuring the temperature remains low.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 2-3 hours.

-

Quenching: Slowly add water to quench the excess reducing agent.

-

Extraction: Extract the product from the aqueous mixture using an organic solvent like ethyl acetate (B1210297) (3x).

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

-

Isolation: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography (silica gel) to yield the pure N-methylated product.

Reactivity and Electronic Effects

The chemical reactivity of aniline derivatives is primarily dictated by the electron density on the nitrogen atom, which is modulated by the electronic effects of substituents on the aromatic ring.[7]

-

Methoxy Group (-OCH₃): This group exerts a strong, electron-donating mesomeric (+M) effect and a weaker, electron-withdrawing inductive (-I) effect. The resonance effect is dominant, increasing the electron density on the aromatic ring and the nucleophilicity of the nitrogen atom.[7]

-

N-Methyl Group (-NHCH₃): The methyl group is weakly electron-donating, slightly increasing the basicity of the nitrogen compared to the primary amine.

-

Fluorine Substituent (-F): In fluorinated derivatives, the fluorine atom exerts a powerful electron-withdrawing inductive (-I) effect due to its high electronegativity. Its mesomeric (+M) effect is weak and does not offset the inductive withdrawal. The net result is a decrease in electron density on the ring and the nitrogen atom, leading to reduced basicity and nucleophilicity compared to the non-fluorinated analog.[7]

Caption: Influence of substituents on the reactivity of the aniline nitrogen.

Applications in Research and Drug Development

This compound and its functionalized derivatives are valuable building blocks in medicinal chemistry.[1][6] They serve as starting materials for complex molecules designed to interact with specific biological targets.

Role as a Pharmaceutical Intermediate

These compounds are frequently used as intermediates in the synthesis of pharmaceuticals.[1] Their structure is incorporated into larger molecules to modulate biological activity and pharmacokinetic properties. A prominent application is in the synthesis of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR).[8] The aniline nitrogen acts as a nucleophile, enabling its coupling to heterocyclic scaffolds like quinazolines to form the core of many potent drugs.[8] Furthermore, these aniline derivatives are used as building blocks for Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce targeted protein degradation.[6]

Biological Activities of Derivatives

Derivatives synthesized from this compound scaffolds have demonstrated a wide range of biological activities.

-

Anticancer Activity: Anilinoquinazoline (B1252766) and anilinoquinoline derivatives have shown significant potential as anticancer agents.[9] They often function by inhibiting key signaling pathways that drive cell proliferation and survival.[9][10][11] For example, a series of phenoxy-N-phenylaniline derivatives were developed as c-Myc inhibitors for colorectal cancer, with lead compounds showing potent cytotoxic activity.[10]

-

Enzyme Inhibition: The parent compound, this compound, has been identified as a potential inhibitor of Cytochrome P450 1A2 (CYP1A2), an enzyme crucial for drug metabolism in the liver.[1] This property is important to consider in drug development to avoid potential drug-drug interactions.[1]

-

Antimicrobial Activity: The incorporation of methoxy and halogen moieties into various scaffolds has been explored for developing new antimicrobial and antifungal agents.[9][12]

Quantitative Biological Data (Representative)

The following tables summarize the biological activity of representative compounds derived from or related to substituted aniline scaffolds.

Table 1: In Vitro Anticancer Activity of Anilinoquinazoline Derivatives [9]

| Compound ID | Cancer Cell Line | IC₅₀ (µM) |

| Compound A | MCF-7 (Breast) | 5.2 |

| Compound B | A549 (Lung) | 8.9 |

| Compound C | HCT-116 (Colon) | 3.1 |

| Note: Data is representative and intended for comparative purposes. Actual values may vary. |

Table 2: In Vitro Antimicrobial Activity of Substituted Aniline Derivatives [9]

| Compound ID | Microorganism | MIC (µg/mL) |

| Compound X | Staphylococcus aureus | 16 |

| Compound Y | Escherichia coli | 32 |

| Compound Z | Candida albicans | 8 |

| Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration that inhibits visible growth. |

Signaling Pathway Interactions

Derivatives of this compound can modulate critical cellular signaling pathways implicated in diseases like cancer.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway is a key regulator of cell growth and division.[8] Mutations leading to its constitutive activation are common drivers of non-small cell lung cancer (NSCLC). Many inhibitors are designed with an anilinoquinazoline core, where the substituted aniline moiety (derivable from precursors like 4-fluoro-2-methoxy-N-methylaniline) is crucial for binding to the ATP-binding site of the kinase domain, thereby blocking downstream signaling.[8]

Caption: Inhibition of the EGFR signaling pathway by anilinoquinazoline derivatives.

β-catenin/TCF4 Signaling Pathway

The Wnt/β-catenin pathway is vital for cell fate determination and proliferation. Its aberrant activation is a hallmark of many cancers. Novel 8-methoxyquinazoline (B3282709) derivatives have been synthesized to act as cytotoxic agents by disrupting the interaction between β-catenin and TCF4, a key transcriptional complex in this pathway, thereby inhibiting the expression of target oncogenes.[11]

Caption: Disruption of the β-catenin/TCF4 signaling pathway.

Key Experimental Protocols (Biological Assays)

Protocol 3: MTT Assay for In Vitro Cytotoxicity [9][10] The MTT assay is a colorimetric method used to assess cell metabolic activity, serving as a proxy for cell viability and proliferation.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC) [9] This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) directly in a 96-well microplate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) to a specific density (e.g., 0.5 McFarland standard).

-

Inoculation: Add the microbial inoculum to each well of the microplate. Include a positive control (broth + inoculum) and a negative control (broth only).

-

Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Conclusion and Future Outlook

This compound and its derivatives are indispensable tools in modern drug discovery and organic synthesis. The strategic functionalization of the aniline scaffold allows for the fine-tuning of electronic and steric properties, enabling the creation of highly potent and selective therapeutic agents. The continued exploration of this chemical space is expected to yield novel compounds targeting a wide array of diseases. Future research should focus on developing more efficient and sustainable synthetic routes, expanding the diversity of derivatives, and employing computational methods to better predict biological activity and guide the design of next-generation therapeutics.

References

- 1. Buy this compound | 5961-59-1 [smolecule.com]

- 2. This compound 98 5961-59-1 [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Discovery of 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline as a novel c-myc inhibitor against colorectal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Commercial Suppliers of 4-Methoxy-N-methylaniline for Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-N-methylaniline, also known as N-methyl-p-anisidine, is a substituted aniline (B41778) derivative with significant applications in various research and development fields. Its chemical structure, featuring a methoxy (B1213986) group and an N-methylated amine on a benzene (B151609) ring, makes it a valuable intermediate in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[1] In the realm of drug discovery, it serves as a building block for more complex molecules and has been identified as an inhibitor of cytochrome P450 1A2 (CYP1A2), an enzyme crucial for drug metabolism.[1] This guide provides an in-depth overview of commercial suppliers, key chemical properties, a detailed synthesis protocol, and a visualization of the synthetic workflow for this compound.

Commercial Availability

A variety of chemical suppliers offer this compound for research purposes, with purity levels typically at or above 98%. The following table summarizes the offerings from several prominent suppliers to facilitate easy comparison for procurement.

| Supplier | Purity | Available Quantities | Price (USD) | CAS Number |

| Moldb | 98% | 1g, 5g, 10g, 25g, 100g, 500g | $6.00 (1g) - $1343.00 (500g) | 5961-59-1 |

| Apollo Scientific | 98% | 5g, 25g, 100g, 500g, 2.5kg | £15.00 (5g) - £2083.00 (2.5kg) | 5961-59-1 |

| AChemBlock | 98% | 500g | $715.00 | 5961-59-1 |

| Aladdin Scientific | ≥98% | 100g | Contact for pricing | 10541-33-0 (HCl salt) |

| Sigma-Aldrich | 98% | Discontinued | - | 5961-59-1 |

Note: Prices and availability are subject to change. It is recommended to visit the supplier's website for the most current information. The HCl salt (CAS 10541-33-0) is also commercially available and may be suitable for certain applications.

Key Chemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| CAS Number | 5961-59-1 |

| Appearance | Beige solid |

| Melting Point | 33-36 °C |

| Boiling Point | 135-136 °C at 19 mmHg |

| Solubility | Soluble in organic solvents. |

Experimental Protocol: Synthesis of this compound via Reductive Amination

This protocol details the synthesis of this compound from p-anisidine (B42471) and formaldehyde (B43269) through reductive amination using sodium borohydride (B1222165). This method is a common and effective way to achieve N-methylation of primary anilines.

Materials:

-

p-Anisidine

-

Formaldehyde (37% solution in water)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Ethyl acetate (B1210297)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-anisidine (1.0 equivalent) in methanol.

-

Imine Formation: Cool the solution to 0 °C using an ice bath. While stirring, slowly add formaldehyde solution (1.1 equivalents). Continue stirring the reaction mixture at 0 °C for 30 minutes to allow for the formation of the intermediate imine.

-

Reduction: Still at 0 °C, add sodium borohydride (1.5 equivalents) portion-wise to the reaction mixture. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours.

-

Work-up:

-

Quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Transfer the aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Isolation and Purification:

-

Filter off the drying agent.

-

Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

If necessary, the crude product can be further purified by column chromatography on silica (B1680970) gel.

-

Visualizations

Experimental Workflow for the Synthesis of this compound

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Metabolic Interaction of this compound

Caption: The inhibitory effect of this compound on the metabolic activity of the CYP1A2 enzyme.

References

A Technical Guide to the Research Applications of 4-Methoxy-N-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Methoxy-N-methylaniline, also known as N-Methyl-p-anisidine, is a substituted aniline (B41778) that serves as a versatile intermediate and building block in a multitude of scientific research applications. Its unique molecular structure, featuring a methoxy (B1213986) group and an N-methylated amine on an aromatic ring, imparts specific electronic and steric properties that are leveraged in organic synthesis, materials science, and medicinal chemistry. This document provides a comprehensive overview of its chemical properties, synthetic methodologies, and its role in the development of novel compounds and materials. It details its utility as a precursor in the synthesis of pharmaceuticals, dyes, and polymers, and explores its interactions with biological systems, including its potential as a cytochrome P450 enzyme inhibitor.[1] This guide is intended to be a resource for researchers by providing quantitative data, detailed experimental protocols, and visualizations of key chemical and biological pathways.

Core Properties of this compound

This compound is an organic compound with the molecular formula C₈H₁₁NO.[1][2] It is characterized as a beige solid at room temperature.[1] The presence of both a hydrogen bond donor (the N-H group) and acceptor (the methoxy group and the nitrogen atom), along with its aromatic nature, dictates its chemical reactivity and physical properties.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing a clear reference for experimental design and characterization.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁NO | [1][2] |

| Molecular Weight | 137.18 g/mol | [1] |

| CAS Number | 5961-59-1 | [3] |

| Appearance | Beige solid | [1] |

| Melting Point | 33-36 °C | [1][2] |

| Boiling Point | 135-136 °C at 19 mmHg | [1][2] |

| Flash Point | 110 °C (closed cup) |

Table 2: Spectroscopic Data (¹³C NMR)

| Chemical Shift (ppm) | Assignment |

| 31.46 | Methyl carbon (-CH₃) attached to nitrogen |

| 55.76 | Methoxy carbon (-OCH₃) |

| 113.52 | C2 and C6 of the aromatic ring |

| 114.87 | C3 and C5 of the aromatic ring |

| 143.69 | C1 of the aromatic ring (attached to nitrogen) |

| 152.02 | C4 of the aromatic ring (attached to oxygen) |

| (Data based on predicted NMR spectrum for N-methyl-p-methoxyaniline)[4] |

Synthesis and Reactivity

Synthesis Methods

Several synthetic routes are available for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired yield, and scalability.

-

Alkylation of p-Anisidine (B42471): This is a common approach involving the methylation of p-anisidine (4-methoxyaniline) using a suitable methylating agent.[1]

-

Catalytic Hydrogenation: Another method involves the hydrogenation of appropriate precursors. For instance, a related compound, 4-methoxy-3-methylaniline (B90814), is synthesized by the catalytic hydrogenation of 1-methoxy-2-methyl-4-nitrobenzene using a palladium on carbon (Pd/C) catalyst.[5]

Chemical Reactivity

The presence of the amine and methoxy groups makes this compound a versatile reagent in organic chemistry.[1]

-

Electrophilic Aromatic Substitution: The methoxy group is an activating group and, along with the N-methylamino group, directs incoming electrophiles to the ortho and para positions relative to themselves.

-

Condensation and Acylation Reactions: The secondary amine functionality allows it to participate in various condensation and acylation reactions to form more complex molecules.[1]

-

N-Arylation: The allylation of N-methyl-p-anisidine by a quaternary allylammonium cation has been studied, demonstrating its utility in forming C-N bonds.

Research Applications

Pharmaceutical and Drug Development

This compound serves as a crucial intermediate in the synthesis of various drugs.[1] Its structural motif is found in molecules designed to interact with specific biological targets.

-

Building Block for Bioactive Molecules: The aniline scaffold is foundational in medicinal chemistry. Closely related aniline derivatives are used to synthesize 5-Hydroxytryptamine (5-HT3) receptor antagonists and inhibitors for Botulinum neurotoxin A light chain.[6] This highlights the potential of the this compound core in developing novel therapeutic agents.

-

Kinase Inhibitor Scaffolds: While specific examples for this compound are less documented in the provided results, its fluorinated analog, 4-fluoro-2-methoxy-N-methylaniline, is a key building block for third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors.[7] This is achieved through nucleophilic aromatic substitution (SNAr) reactions with chloro-substituted heterocycles like quinazolines, forming the core of many potent anticancer agents.[7][8] The underlying aniline chemistry is directly translatable.

Caption: Role in the synthesis of kinase inhibitor scaffolds.

Biological Activity and Drug Metabolism

Research indicates that this compound interacts with biological pathways, particularly those involving cytochrome P450 enzymes.[1]

-

CYP1A2 Inhibition: It has been identified as a potential inhibitor of CYP1A2, an enzyme crucial for the metabolism of many drugs in the liver.[1] This property is significant in drug development as it could influence the metabolism and pharmacokinetics of co-administered therapeutic agents.[1]

Caption: Inhibition of CYP1A2-mediated drug metabolism.

Materials Science

Researchers are exploring the use of this compound in the development of new materials.[1] Its aromatic structure makes it a candidate for:

-

Dyes and Pigments: The compound can be utilized in the manufacturing of dyes.[1]

-

Polymers and Organic Electronics: It can serve as a precursor in the synthesis of polymers.[1] Related aniline derivatives are used to create triarylamine polymers with excellent charge transport properties for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[9]

Experimental Protocols

Detailed experimental procedures are crucial for reproducible research. Below are representative protocols based on established methodologies for reactions involving aniline derivatives.

Protocol 1: Plausible Synthesis of this compound via Reductive Amination

This protocol describes a two-step process starting from p-anisidine, involving the formation of an imine followed by reduction.

Materials:

-

p-Anisidine (4-methoxyaniline)

-

Paraformaldehyde

-

Methanol (B129727) (MeOH)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Ethyl acetate (B1210297) (EtOAc)

-

Water (H₂O)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and reflux apparatus

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve p-anisidine (1.0 eq) and paraformaldehyde (1.2 eq) in methanol.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise, controlling the temperature.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up: Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by column chromatography on silica (B1680970) gel (e.g., using a gradient of hexane (B92381) and ethyl acetate) to obtain pure this compound.

Caption: General workflow for the synthesis of this compound.

Protocol 2: N-methylation of this compound to 4-Methoxy-N,N-dimethylaniline

This protocol demonstrates a further reaction of the title compound, relevant in contexts where the tertiary amine is the desired product. This reaction has been studied using carbon dioxide and molecular hydrogen with a ruthenium catalyst.

Materials:

-

This compound

-

Triflimide (HNTf₂)

-

[Ru(Triphos)(TMM)] catalyst

-

CO₂

-

H₂

-

Solvent (e.g., as specified in the literature)

-

High-pressure autoclave

Procedure:

-

In a high-pressure autoclave, combine this compound (1.0 eq), the Ruthenium catalyst, and HNTf₂ (e.g., 20 mol%).

-

Seal the autoclave and purge with H₂ gas.

-

Pressurize the vessel with CO₂ and H₂ to the desired pressures as specified in relevant literature.

-

Heat the reaction mixture to the specified temperature (e.g., 140 °C) with vigorous stirring for the required duration (e.g., 10 hours).

-

Monitor the reaction progress by Gas Chromatography (GC).

-

Upon completion, cool the autoclave to room temperature and carefully vent the gases.

-

Work-up and Purification: Open the autoclave and process the reaction mixture to isolate the 4-Methoxy-N,N-dimethylaniline product. Purification is typically achieved via column chromatography.

Safety and Handling

This compound is considered moderately toxic and may cause irritation upon contact with skin and eyes or through inhalation.[1] It is harmful if swallowed.[2] Standard laboratory safety precautions should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat. For handling the solid, a dust mask is recommended.

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. Keep in a dark place under an inert atmosphere.[10]

Conclusion

This compound is a chemical of significant interest with a broad spectrum of applications in scientific research. Its utility as a versatile synthetic intermediate in the pharmaceutical, dye, and materials science industries is well-established. Future research may further elucidate its biological activities, particularly its interaction with metabolic enzymes, and expand its use in the creation of novel, high-performance materials and complex, biologically active molecules. This guide provides a foundational resource for professionals engaged in these fields, consolidating key data and methodologies to facilitate further investigation and innovation.

References

- 1. Buy this compound | 5961-59-1 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. This compound | CAS 5961-59-1 [matrix-fine-chemicals.com]

- 4. This compound, CAS No. 5961-59-1 - iChemical [ichemical.com]

- 5. 4-methoxy-3-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. 5961-59-1|this compound|BLD Pharm [bldpharm.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Methoxy-N-methylaniline from p-Anisidine

Introduction

4-Methoxy-N-methylaniline is a valuable substituted aniline (B41778) derivative used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. Its preparation from the readily available starting material, p-anisidine (B42471) (4-methoxyaniline), is a common transformation in organic synthesis. Several methods exist for the N-methylation of anilines, with reductive amination being one of the most efficient and widely used techniques. This document provides detailed protocols for the synthesis of this compound from p-anisidine, a comparison of different synthetic strategies, and troubleshooting guidelines for researchers, scientists, and drug development professionals.

Comparative Analysis of Synthetic Methods

The primary challenge in the N-methylation of primary anilines is achieving selective mono-methylation while minimizing the formation of the tertiary amine (N,N-dimethylaniline) byproduct.[1] This occurs because the secondary amine product is often more nucleophilic than the primary amine starting material.[1] Various methods have been developed to optimize this transformation.

| Method | Methylating Agent | Reducing Agent / Catalyst | Typical Yield | Key Considerations & Challenges |

| Reductive Amination | Formaldehyde (B43269) (or Paraformaldehyde) | Sodium borohydride (B1222165) (NaBH₄) | Good to Excellent | A highly effective and common method.[2] Requires careful control of stoichiometry and temperature to minimize over-methylation.[1] |

| Eschweiler–Clarke Reaction | Formaldehyde & Formic Acid | Formic Acid | Good to High | A classic method that often leads to the N,N-dimethylated product. Mono-methylation can be challenging to achieve selectively. |

| Catalytic Methylation | Methanol (B129727) | Heterogeneous Ni or Cu catalysts | Variable to High | An alternative approach using a more benign methylating agent.[3][4] Reaction conditions (temperature, pressure, catalyst choice) are critical for selectivity.[3] |

| Alkylation with other agents | Dimethyl carbonate | Specific catalysts | High Selectivity | Can offer high selectivity for mono-methylation but may require specialized catalysts and conditions.[1] |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via reductive amination.

Caption: Workflow for Synthesis via Reductive Amination.

Detailed Experimental Protocol: Reductive Amination

This protocol describes the N-methylation of p-anisidine using formaldehyde as the methylating agent and sodium borohydride as the reducing agent. This two-stage, one-pot reaction first involves the formation of an imine intermediate, which is then reduced to the secondary amine.[2][5]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume |

| p-Anisidine | C₇H₉NO | 123.15 | 20 | 2.46 g |

| Formaldehyde (37% aq. soln.) | CH₂O | 30.03 | 22 | 1.8 mL |

| Sodium borohydride | NaBH₄ | 37.83 | 25 | 0.95 g |

| Methanol | CH₃OH | 32.04 | - | 50 mL |

| Dichloromethane (B109758) | CH₂Cl₂ | 84.93 | - | For extraction |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | For washing |

| Brine | NaCl (aq.) | 58.44 | - | For washing |

| Anhydrous Magnesium Sulfate (B86663) | MgSO₄ | 120.37 | - | For drying |

Equipment

-

100 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure

-

Dissolution: In a 100 mL round-bottom flask, dissolve p-anisidine (20 mmol, 2.46 g) in methanol (50 mL). Stir the mixture at room temperature until all the solid has dissolved.

-

Imine Formation: To the stirred solution, add aqueous formaldehyde (37% solution, 22 mmol, 1.8 mL).[2] Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0°C using an ice bath.[1][2] Slowly add sodium borohydride (25 mmol, 0.95 g) in small portions over 15-20 minutes.[5] Caution: Gas evolution (hydrogen) will occur. Ensure adequate ventilation.

-

Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours or until TLC analysis indicates the consumption of the starting material.

-

Quenching and Solvent Removal: Carefully quench the reaction by the slow addition of water (20 mL). Remove the methanol under reduced pressure using a rotary evaporator.

-

Work-up: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with dichloromethane (3 x 30 mL). Combine the organic layers.

-

Washing: Wash the combined organic extracts sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification

The crude this compound may contain unreacted starting material or the over-methylated byproduct.[6] Purification can be achieved by one of the following methods:

-

Vacuum Distillation: This is a highly effective method for removing non-volatile impurities and is suitable for larger-scale purification.[6]

-

Column Chromatography: For smaller scales or to achieve very high purity, silica (B1680970) gel chromatography can be employed. A suitable eluent system would be a mixture of hexane (B92381) and ethyl acetate, starting with a low polarity and gradually increasing it.[6]

Product Characterization Data

| Property | Value |

| CAS Number | 5961-59-1[7][8] |

| Molecular Formula | C₈H₁₁NO[8] |

| Molecular Weight | 137.18 g/mol [8] |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | ~252 °C at 760 mmHg[8] |

| ¹H NMR (400 MHz, CDCl₃) δ | 6.80 (d, J=8.8 Hz, 2H), 6.58 (d, J=8.8 Hz, 2H), 3.75 (s, 3H, -OCH₃), 2.80 (s, 3H, -NCH₃)[3] |

| Mass Spec (EI, m/z) | 137 [M]⁺[3] |

Safety and Troubleshooting

Safety Precautions

-

Always perform reactions in a well-ventilated fume hood.[1]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

-

Formaldehyde is toxic and a suspected carcinogen; handle with extreme care.[1]

-

Sodium borohydride reacts with water and protic solvents to release flammable hydrogen gas. Add it slowly and in portions.[1]

Troubleshooting Guide

| Issue | Probable Cause | Recommended Solution |

| Low Yield | Incomplete reaction; inefficient extraction. | Increase reaction time and monitor by TLC. Ensure pH is neutral or slightly basic during extraction for optimal product recovery. |

| Presence of N,N-dimethylaniline byproduct | Over-methylation due to excess formaldehyde or prolonged reaction at higher temperatures.[1] | Use a controlled molar ratio of formaldehyde (e.g., 1.05-1.1 equivalents).[1] Maintain a low temperature (0°C) during the reduction step. |

| Product Discoloration | Air oxidation of the aniline product.[9] | Purification by vacuum distillation can remove colored oxidation products.[6] Store the purified product under an inert atmosphere (Nitrogen or Argon) and protect it from light. |

References